molecular formula C22H25N5O2S B11238687 6-methyl-N-phenyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

6-methyl-N-phenyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11238687
M. Wt: 423.5 g/mol
InChI Key: LTXCWFYMMXVDRB-UHFFFAOYSA-N
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Description

6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a phenyl group, and a piperazine moiety that is further substituted with a 4-methylbenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through nucleophilic substitution reactions using suitable reagents such as phenyl halides and methyl halides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Sulfonylation: The final step involves the sulfonylation of the piperazine moiety using 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a piperazine moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C22H25N5O2S/c1-17-8-10-20(11-9-17)30(28,29)27-14-12-26(13-15-27)22-23-18(2)16-21(25-22)24-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,23,24,25)

InChI Key

LTXCWFYMMXVDRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C

Origin of Product

United States

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